

Spectroscopic Confirmation of 1-Aminocyclopentanecarbonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 1-Aminocyclopentanecarbonitrile

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This guide provides a comparative analysis of the spectroscopic data for **1-aminocyclopentanecarbonitrile**, a key intermediate in the synthesis of various pharmaceutical compounds. By examining its spectral characteristics alongside those of structurally similar molecules, this document aims to provide a robust framework for the unequivocal confirmation of its chemical structure. The data presented is supported by detailed experimental protocols for replication and verification.

Spectroscopic Data Comparison

The structural elucidation of **1-aminocyclopentanecarbonitrile** is achieved through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Below is a comparative summary of the key spectroscopic data for **1-aminocyclopentanecarbonitrile** and two alternative compounds: 1-aminocyclohexanecarbonitrile and cyclopentanecarbonitrile. This comparison highlights the unique spectral features arising from the distinct structural motifs of each molecule.

Table 1: Infrared (FT-IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
1-Aminocyclopentanecarbonitrile	~3350 (br), ~3250 (br)	N-H stretch (primary amine)
~2950, ~2870	C-H stretch (aliphatic)	N-H stretch (primary amine)
~2240 (w)	C≡N stretch (nitrile)	
~1600 (m)	N-H bend (scissoring)	
1-Aminocyclohexanecarbonitrile	~3360 (br), ~3280 (br)	N-H stretch (primary amine)
~2940, ~2860	C-H stretch (aliphatic)	N-H stretch (primary amine)
~2230 (w)	C≡N stretch (nitrile)	
~1590 (m)	N-H bend (scissoring)	
Cyclopentanecarbonitrile	~2960, ~2870	C-H stretch (aliphatic)
~2245 (s)	C≡N stretch (nitrile)	

Table 2: ¹H NMR Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1- Aminocyclopentanecarbonitrile	~1.6-2.0	m	8H	Cyclopentyl CH ₂
~2.1 (br s)	s	2H	NH ₂	
1- Aminocyclohexanecarbonitrile	~1.2-1.8	m	10H	Cyclohexyl CH ₂
~1.9 (br s)	s	2H	NH ₂	
Cyclopentanecarbonitrile	~1.6-1.8	m	4H	Cyclopentyl CH ₂ (β)
~1.9-2.1	m	4H	Cyclopentyl CH ₂ (α)	
~3.0	p	1H	CH-CN	

Table 3: ¹³C NMR Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Assignment
1-Aminocyclopentanecarbonitrile	~24.0	Cyclopentyl CH ₂
~41.0	Cyclopentyl CH ₂	
~55.0	C-NH ₂	
~125.0	C \equiv N	
1-Aminocyclohexanecarbonitrile	~23.0, ~25.0, ~35.0	Cyclohexyl CH ₂
~52.0	C-NH ₂	
~123.0	C \equiv N	
Cyclopentanecarbonitrile	~26.0	Cyclopentyl CH ₂
~32.0	Cyclopentyl CH ₂	
~35.0	CH-CN	
~124.0	C \equiv N	

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:** For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Instrument Setup:** The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the empty sample compartment (or the KBr plates/pellet) is recorded.

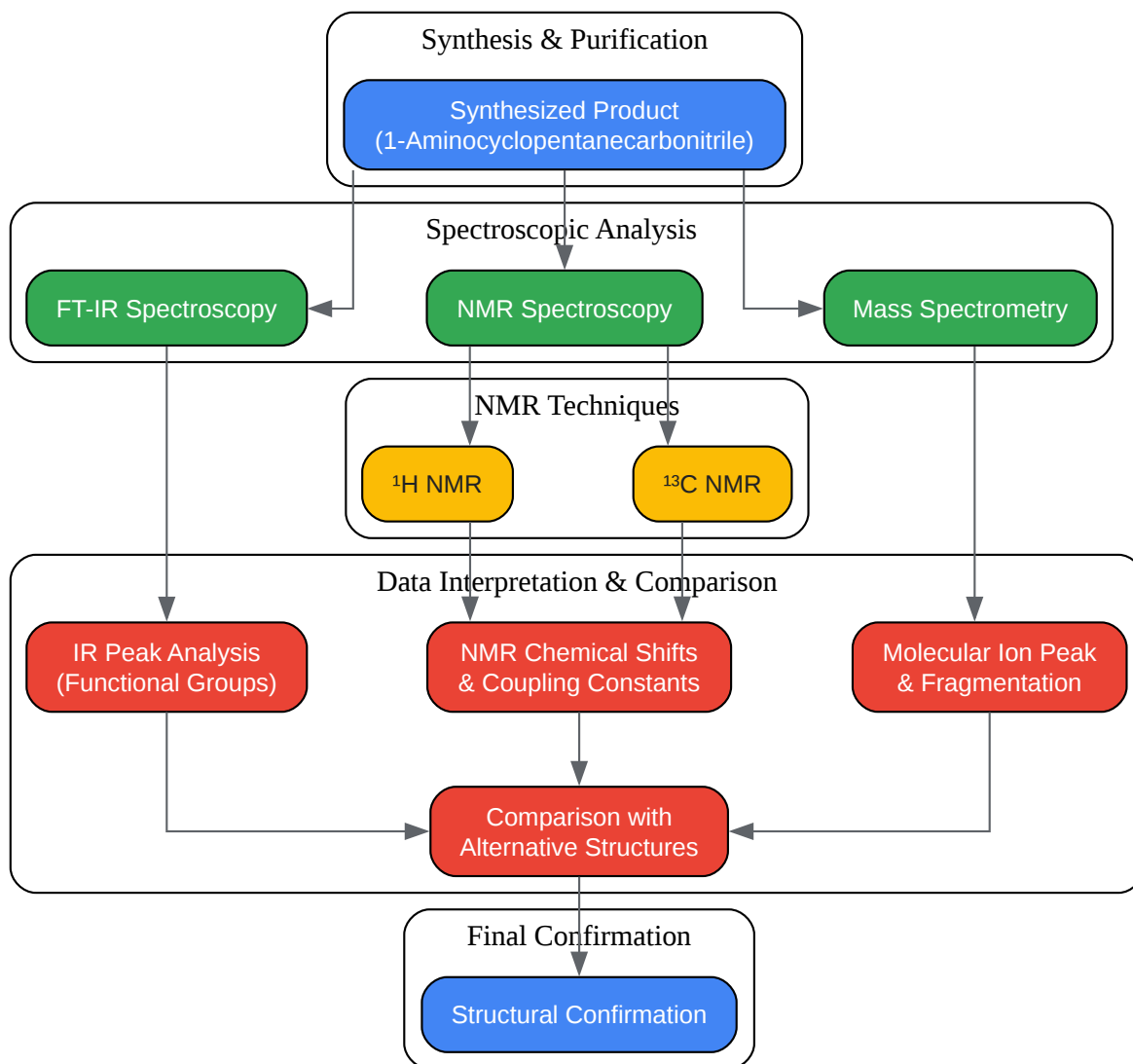
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample holder. The infrared spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound for ^1H NMR or 20-50 mg for ^{13}C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.
- **^1H NMR Data Acquisition:** A standard one-dimensional proton NMR spectrum is acquired using a 90° pulse. Key parameters include the spectral width, acquisition time, and relaxation delay.
- **^{13}C NMR Data Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. This involves irradiating the protons to remove C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated relative to the internal standard.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of **1-aminocyclopentanecarbonitrile**'s structure.



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